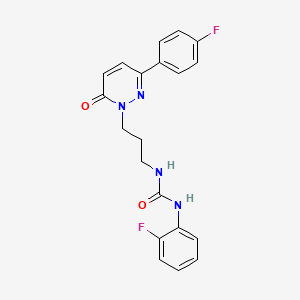

1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea

CAS No.: 1040672-17-0

Cat. No.: VC8437340

Molecular Formula: C20H18F2N4O2

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040672-17-0 |

|---|---|

| Molecular Formula | C20H18F2N4O2 |

| Molecular Weight | 384.4 g/mol |

| IUPAC Name | 1-(2-fluorophenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea |

| Standard InChI | InChI=1S/C20H18F2N4O2/c21-15-8-6-14(7-9-15)17-10-11-19(27)26(25-17)13-3-12-23-20(28)24-18-5-2-1-4-16(18)22/h1-2,4-11H,3,12-13H2,(H2,23,24,28) |

| Standard InChI Key | ZYFWJONDTIMMCR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |

Introduction

Structural Overview

The chemical structure of this compound includes:

-

A urea backbone with two distinct substituents:

-

A 2-fluorophenyl group attached to one nitrogen atom.

-

A propyl chain linked to a pyridazinone derivative (3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl) attached to the other nitrogen atom.

-

-

The molecule features fluorinated aromatic rings, which are known for enhancing biological activity due to their electron-withdrawing properties.

Synthesis

The synthesis of such compounds typically involves:

-

Preparation of the pyridazinone intermediate:

-

Starting from a substituted hydrazine and an appropriate diketone or ester.

-

Cyclization under acidic or basic conditions forms the pyridazinone core.

-

-

Formation of the urea linkage:

-

Reacting the pyridazinone intermediate with an isocyanate or carbamoyl chloride derivative in the presence of a base.

-

-

Introduction of fluorophenyl groups:

-

Fluorinated aromatic rings are incorporated via substitution reactions using fluorobenzene derivatives.

-

These steps require careful control of reaction conditions to ensure high yields and purity.

Potential Applications

Urea derivatives with fluorinated aromatic groups have shown promise in various fields:

-

Medicinal Chemistry:

-

Urea-based compounds are often explored as enzyme inhibitors or receptor antagonists due to their ability to form hydrogen bonds and interact with active sites.

-

The fluorine atoms enhance lipophilicity and metabolic stability, making these compounds suitable for drug development.

-

-

Anticancer Activity:

-

Urease Inhibition:

Research Findings

-

Studies on related compounds indicate significant biological activity, such as anticancer and enzyme inhibition properties .

-

Fluorinated compounds often show enhanced binding affinity due to their electronic effects.

Spectroscopic Characterization

To confirm the structure of such compounds, common techniques include:

-

NMR Spectroscopy (1H and 13C): To identify chemical shifts corresponding to the aromatic protons, fluorine-substituted carbons, and the urea group.

-

Mass Spectrometry (HRMS): To verify the molecular weight and formula.

-

IR Spectroscopy: To detect characteristic urea (C=O stretch) and aromatic C-F bonds.

Computational Studies

Docking simulations can predict interactions with biological targets like enzymes or receptors. For instance, similar compounds have shown hydrogen bonding with active site residues in BRAF kinase .

Comparative Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume